N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride, Mixture of diastereomers
Description
Properties
CAS No. |
2361698-60-2 |
|---|---|
Molecular Formula |
C8H20Cl2N2 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
4-N,1-dimethylcyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(9)5-3-7(10-2)4-6-8;;/h7,10H,3-6,9H2,1-2H3;2*1H |
InChI Key |
ZFVWHYQJDFGMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NC)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methylation of Cyclohexane-1,4-diamine
The primary synthetic route begins with cyclohexane-1,4-diamine as the precursor. Selective methylation of the amine groups is achieved using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under alkaline conditions. The reaction proceeds via an SN2 mechanism , where the nucleophilic amine attacks the electrophilic methyl group:
Key Conditions:
Diastereomer Formation
The stereochemical outcome of the methylation step depends on the conformational flexibility of the cyclohexane ring . For cyclohexane-1,4-diamine, the equatorial and axial positions of the amine groups lead to cis and trans diastereomers upon methylation. The ratio of diastereomers is influenced by:
-
Steric effects: Bulky methyl groups favor equatorial positioning.
-
Reaction temperature: Lower temperatures (e.g., 0°C) favor kinetic products (axial), while higher temperatures (e.g., 40°C) favor thermodynamic products (equatorial).
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance yield and reproducibility. Key parameters include:
Purification and Salt Formation
The crude product is purified via recrystallization from ethanol/water mixtures, followed by treatment with hydrochloric acid (HCl) to form the dihydrochloride salt:
Typical Yield: 70–85% after purification.
Reaction Optimization Data
The table below summarizes critical parameters for the methylation step:
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound to its corresponding amine or amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitroso compounds, while reduction with sodium borohydride may produce secondary amines.
Scientific Research Applications
N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N1,4-Dimethylcyclohexane-1,4-diamine dihydrochloride
- CAS No.: 1187931-32-3
- Molecular Formula : C₈H₂₀Cl₂N₂
- Molecular Weight : 215.16 g/mol
- Structural Features : A cyclohexane ring with two amine groups at positions 1 and 4, each substituted with a methyl group. The diastereomeric mixture arises from stereochemical variations in the cyclohexane chair conformations (e.g., cis vs. trans arrangements of substituents) .
Physical Properties :
- Appearance : Typically a white to off-white crystalline solid.
- Storage : Stable when sealed at room temperature .
- Hazards : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Key Comparisons :
Structural Backbone :
- The target compound’s cyclohexane ring provides conformational flexibility, enabling diastereomer formation . In contrast, N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride () has a rigid aromatic backbone, limiting stereochemical variability but enhancing electron-transfer properties .
Substituent Effects :
- Methyl vs. Ethyl/Cyclopentyl Groups : The target compound’s methyl groups reduce steric hindrance compared to bulkier substituents (e.g., cyclopentyl in ), enhancing solubility in polar solvents . However, the diethyl groups in increase lipophilicity, favoring membrane permeability in drug candidates .
Diastereomer Complexity: The diastereomeric mixture in the target compound contrasts with trans-N1-cyclopentylcyclohexane-1,4-diamine dihydrochloride (), which is a single stereoisomer.
Hazard Profiles :
- All compounds share risks of skin/eye irritation (H315/H319), but N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride () poses additional oxidative hazards due to its aromatic amine structure .
Table 2: Application-Specific Differences
Biological Activity
N1,4-Dimethylcyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
N1,4-Dimethylcyclohexane-1,4-diamine dihydrochloride is a diamine derivative characterized by two methyl groups attached to the nitrogen atoms in the cyclohexane structure. Its molecular formula is , and it typically exists as a dihydrochloride salt. The presence of amine functional groups allows for various interactions with biological systems.
The biological activity of N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The specific mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting specific enzymes.
- Receptor Binding : The compound may bind to receptors, influencing signal transduction pathways.
Biological Activity Overview
Research indicates that compounds similar to N1,4-dimethylcyclohexane-1,4-diamine exhibit various biological activities:
- Antitumor Activity : Some studies suggest potential cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Diamines are known for their interactions with bacterial systems, potentially leading to antimicrobial effects.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of several diamine derivatives on cancer cell lines such as HeLa and A549. Results indicated micromolar activity against these cell lines, suggesting that N1,4-dimethylcyclohexane-1,4-diamine could possess similar properties .
- Antimicrobial Effects : Research on structurally related compounds has shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 64-512 µg/mL .
Comparative Analysis with Similar Compounds
To better understand the unique properties of N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Dimethylcyclohexane-1,2-diamine dihydrochloride | C8H20Cl2N2 | Similar structure; differs in amine positioning |
| 4-N,N-Dimethylcyclohexane-1,4-diamine | C8H20N2 | Lacks hydrochloride; used in different applications |
| Trans-N1,N1-Dimethylcyclohexane-1,4-diamine | C8H20Cl2N2 | Geometric isomer; may exhibit different properties |
Future Directions
Further research is essential to fully elucidate the biological activity of N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride. Areas for future exploration include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : Understanding how structural modifications influence biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride, and how do reaction conditions influence diastereomer formation?
- The compound is synthesized via dimethylation of cyclohexane-1,4-diamine using formaldehyde and formic acid under controlled temperature and pH. Reaction conditions (e.g., stoichiometry, solvent polarity) directly impact diastereomer ratios due to steric and electronic effects during nucleophilic substitution . Industrial protocols employ continuous flow reactors to optimize yield and purity (>95%) .
Q. How can researchers determine the purity and diastereomer ratio of this compound in a laboratory setting?
- Purity is assessed via HPLC with UV detection (λ = 254 nm) or LC-MS. Diastereomer ratios are quantified using chiral stationary-phase chromatography (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10 v/v) . NMR (¹H and ¹³C) can also resolve diastereomers by analyzing methyl group splitting patterns .
Q. What are the recommended storage conditions to maintain the stability of this diastereomeric mixture?
- Store sealed in dry, inert containers at room temperature. Avoid prolonged exposure to moisture or light, which may promote decomposition or racemization. Stability studies indicate no significant degradation over 12 months under these conditions .
Advanced Research Questions
Q. What strategies can be employed to selectively enrich one diastereomer during synthesis?
- Kinetic resolution via asymmetric catalysis (e.g., chiral palladium complexes) or thermodynamic control through solvent-mediated crystallization (e.g., ethanol/water mixtures) can bias diastereomer formation. For example, lowering reaction temperatures favors the cis-diastereomer due to reduced activation energy .
Q. How do the physical and chemical properties of the diastereomers differ, and how might this impact their biological activity?
- Cis-diastereomers exhibit higher aqueous solubility (logP = 0.8 vs. 1.2 for trans) due to intramolecular hydrogen bonding, while trans-diastereomers show greater membrane permeability. These differences influence pharmacokinetics in cellular uptake assays, as demonstrated in comparative studies of acridine derivatives .
Q. What advanced analytical techniques are critical for resolving and characterizing diastereomers in complex matrices?
- Chiral SFC (supercritical fluid chromatography) coupled with mass spectrometry provides high-resolution separation and structural confirmation. X-ray crystallography can unambiguously assign absolute configurations, as seen in related cyclohexane-diamine derivatives .
Q. How can computational modeling predict the interaction of these diastereomers with biological targets (e.g., enzymes)?
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal stereospecific binding to targets like DNA gyrase. Trans-diastereomers show stronger binding affinity (ΔG = -9.2 kcal/mol) due to complementary hydrophobic pockets .
Q. What methodologies are used to study the compound’s stability under physiological conditions (e.g., in vitro assays)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
